

# The Role of ODR1 in the Regulation of Seed Germination: A Technical Whitepaper

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## Abstract

Seed germination is a critical developmental transition in the life cycle of a plant, governed by a complex interplay of endogenous and environmental signals. A key regulator in this process is **ODR1** (ORIGIN OF DORMANCY 1), a nucleoprotein that plays a pivotal role in modulating seed dormancy. This document provides a comprehensive technical overview of the function of **ODR1** in germination regulation. It consolidates current research findings, presents quantitative data on **ODR1**'s effects, details relevant experimental methodologies, and visualizes the complex signaling pathways involved. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in plant science and the development of novel agricultural and pharmaceutical products.

## Introduction

The timely germination of seeds is paramount for agricultural productivity and the survival of plant species. Seed dormancy is an adaptive trait that prevents germination under unfavorable conditions, and its release is a tightly controlled process. The phytohormones abscisic acid (ABA) and gibberellins (GA) are central to this regulation, with ABA promoting dormancy and GA promoting germination.<sup>[1][2]</sup> Recent research has identified **ODR1** as a crucial upstream regulator that influences these hormonal pathways and other factors to control the germination threshold.

**ODR1**, also known as AtSdr4L, is a nuclear-localized protein predominantly expressed in mature, dry seeds.[3] Its expression sharply declines upon seed hydration, suggesting a primary role in maintaining the dormant state.[3] Genetic studies in *Arabidopsis thaliana* have demonstrated that loss-of-function mutations in **ODR1** lead to reduced germination and enhanced dormancy, while overexpression of **ODR1** can rescue this phenotype.[3] This underscores the negative regulatory role of **ODR1** in seed dormancy, effectively acting as a brake on germination.

## Quantitative Analysis of ODR1 Function in Germination

The effect of **ODR1** on seed germination has been quantified through germination assays comparing wild-type plants with **odr1** mutants and overexpression lines. The data consistently show a significant reduction in germination percentage in **odr1** loss-of-function mutants.

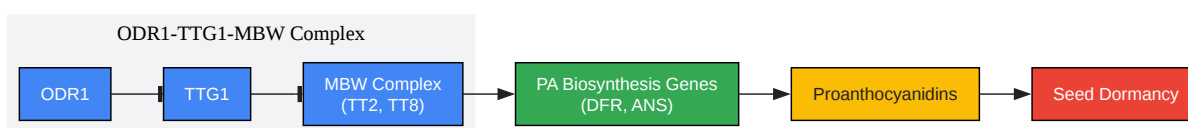
Genotype	Germination Percentage (%)	Phenotype	Reference
Wild-Type (Col-0)	Higher	Normal Germination	[3]
odr1-2 (null allele)	Reduced compared to Col-0	Enhanced Dormancy	[3]
35Spro:ODR1 / odr1-2	Similar to Col-0	Rescued Phenotype	[3]
rdo5-2	Higher than Col-0	Reduced Dormancy	[3]
odr1-1 rdo5-2	Lower than rdo5-2	Suppressed Reduced Dormancy	[3]
odr1-2 rdo5-2	Lower than rdo5-2	Suppressed Reduced Dormancy	[3]

## The ODR1 Signaling Pathway

**ODR1** functions as a transcriptional co-regulator, influencing the expression of genes involved in both proanthocyanidin (PA) and ABA biosynthesis. These two pathways are critical for establishing and maintaining seed dormancy.

## Regulation of Proanthocyanidin Biosynthesis

Proanthocyanidins, a class of flavonoids, are known to enhance seed dormancy.[4] **ODR1** plays a dual role in this pathway, acting as both a transcriptional co-repressor and a co-activator.[4][5] It interacts with TRANSPARENT TESTA GLABRA 1 (TTG1), a key regulator of flavonoid biosynthesis.[4][5] This interaction facilitates the formation of a complex with other transcription factors, namely TT2 and TT8, which are components of the MBW (MYB-bHLH-WDR) complex.[4][5] The **ODR1**-TTG1-MBW complex enhances the activation of promoters of PA biosynthesis genes such as DIHYDROFLAVONOL 4-REDUCTASE (DFR) and ANTHOCYANIDIN SYNTHASE (ANS).[4][5] Consequently, **odr1** mutants exhibit a lighter seed coat color and decreased PA content, contributing to their altered dormancy phenotype.[4][5]

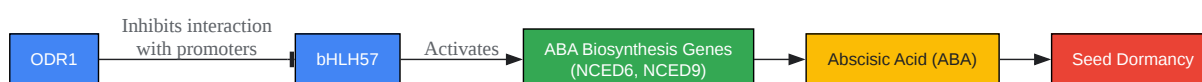


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Caption: **ODR1** signaling pathway for proanthocyanidin biosynthesis.

## Regulation of Absciscic Acid Biosynthesis

**ODR1** also modulates the ABA biosynthesis pathway through its interaction with the transcription factor bHLH57.[3] By interacting with bHLH57, **ODR1** prevents it from inducing the expression of key ABA biosynthesis genes, 9-CIS-EPOXYCAROTENOID DIOXYGENASE 6 (NCED6) and NCED9.[6][7] This repressive action on ABA synthesis contributes to the reduction of seed dormancy. Therefore, in the absence of functional **ODR1**, bHLH57 is free to activate NCED6 and NCED9, leading to increased ABA levels and enhanced dormancy.



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Caption: **ODR1**'s role in the ABA biosynthesis signaling pathway.

## Experimental Protocols

The investigation of **ODR1**'s function in germination regulation employs a range of molecular biology and genetic techniques. Below are generalized protocols for key experiments.

### Plant Material and Growth Conditions

- **Plant Lines:** *Arabidopsis thaliana* ecotype Columbia (Col-0) is typically used as the wild-type control. T-DNA insertion mutants for **ODR1** (e.g., SALK\_022729, named **odr1-2**) are obtained from stock centers.<sup>[3]</sup> Overexpression lines are generated by cloning the **ODR1** coding sequence under the control of a constitutive promoter (e.g., Cauliflower Mosaic Virus 35S promoter) and transforming it into the **odr1** mutant background.<sup>[3]</sup>
- **Growth Conditions:** Plants are grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at approximately 22°C. Seeds are harvested at maturity and stored under controlled conditions before germination assays.

### Germination Assays

- **Seed Sterilization:** Seeds are surface-sterilized using 70% (v/v) ethanol for 2 minutes, followed by 20% (v/v) bleach for 10 minutes, and then rinsed five times with sterile distilled water.
- **Plating:** Sterilized seeds are plated on Murashige and Skoog (MS) medium, with or without stratification (cold treatment at 4°C for a specified period to break dormancy).
- **Incubation:** Plates are incubated under standard growth conditions.
- **Scoring:** Germination, defined as the emergence of the radicle, is scored daily for a period of 7 to 10 days.<sup>[8]</sup> Germination percentage is calculated at each time point.

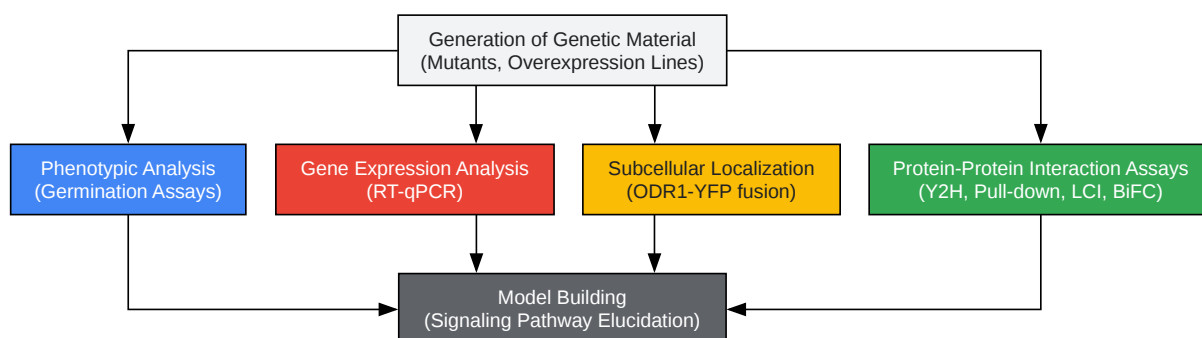
### Gene Expression Analysis (RT-qPCR)

- **RNA Extraction:** Total RNA is extracted from different tissues (e.g., dry seeds, imbibed seeds, seedlings) using a commercial RNA extraction kit.

- **cDNA Synthesis:** First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
- **qPCR:** Quantitative PCR is performed using gene-specific primers for **ODR1** and a reference gene (e.g., ACTIN8) for normalization. The relative expression level of **ODR1** is calculated using the  $2^{-\Delta\Delta C_t}$  method.

## Protein-Protein Interaction Assays

- **Yeast Two-Hybrid (Y2H):** The coding sequence of **ODR1** is cloned into a bait vector, and potential interacting partners are cloned into a prey vector. Both vectors are co-transformed into a suitable yeast strain. Interaction is detected by the activation of reporter genes, allowing yeast growth on selective media.
- **Pull-Down Assay:** A recombinant **ODR1** protein fused to a tag (e.g., MBP or GST) is expressed and purified. The tagged **ODR1** is incubated with a protein extract from plant tissues or a purified potential interacting partner. The complex is then "pulled down" using beads that bind to the tag, and the interacting proteins are identified by western blotting.
- **Luciferase Complementation Imaging (LCI):** **ODR1** and its potential interacting partner are fused to the N-terminal and C-terminal fragments of luciferase, respectively. Both constructs are co-expressed in a transient system (e.g., *Nicotiana benthamiana* leaves). If the proteins interact, the luciferase fragments are brought into proximity, reconstituting its activity, which is detected as luminescence.
- **Bimolecular Fluorescence Complementation (BiFC):** Similar to LCI, **ODR1** and its interacting partner are fused to non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., YFP). Interaction reconstitutes the fluorescent protein, which can be visualized by microscopy.<sup>[5]</sup>



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Caption: A generalized experimental workflow to study **ODR1** function.

## Conclusion and Future Perspectives

**ODR1** is a key negative regulator of seed dormancy, acting through at least two distinct molecular pathways: the modulation of proanthocyanidin biosynthesis via interaction with the TTG1-MBW complex and the repression of ABA biosynthesis through its interaction with the bHLH57 transcription factor. The intricate regulatory network controlled by **ODR1** highlights the complexity of seed germination.

Future research should focus on identifying further downstream targets of **ODR1** and elucidating how its expression is regulated by environmental cues. A deeper understanding of the **ODR1** signaling network could provide novel targets for crop improvement, enabling the development of varieties with optimized germination characteristics for various agricultural settings. Furthermore, the modulation of **ODR1** activity could have applications in synthetic biology and the development of compounds that can precisely control seed dormancy and germination. The conservation of **ODR1** function in other species, such as rapeseed, suggests its potential as a broad-spectrum target for agricultural biotechnology.[5]

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